(3Z)-3-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-dihydro-2H-indol-2-one
Description
The compound “(3Z)-3-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-dihydro-2H-indol-2-one” is a substituted oxindole derivative featuring a conjugated (2E)-3-phenylprop-2-en-1-ylidene group at the 3-position of the indol-2-one core. This structure combines the oxindole scaffold, a privileged motif in medicinal chemistry due to its bioactivity, with a styryl-like substituent that may enhance electronic conjugation and intermolecular interactions .
Such stereochemical features are critical in determining physicochemical properties like solubility and crystallinity .
Properties
Molecular Formula |
C17H13NO |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(3Z)-3-[(E)-3-phenylprop-2-enylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H13NO/c19-17-15(14-10-4-5-12-16(14)18-17)11-6-9-13-7-2-1-3-8-13/h1-12H,(H,18,19)/b9-6+,15-11- |
InChI Key |
MREAOFDYHRBSRT-KXUQTAPDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C3=CC=CC=C3NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Condensation of 3-Phenylprop-2-enal with 2,3-Dihydro-1H-indol-2-one
The most widely reported method involves the base-catalyzed condensation of 3-phenylprop-2-enal (cinnamaldehyde derivative) with 2,3-dihydro-1H-indol-2-one. BenchChem protocols specify the following optimized conditions:
| Parameter | Value |
|---|---|
| Molar ratio | 1:1 (aldehyde:oxindole) |
| Base | K₂CO₃ or NaOH (1.2 equiv) |
| Solvent | DMF or THF |
| Temperature | 80–100°C |
| Reaction time | 6–12 hours |
| Yield | 70–97% |
The reaction proceeds via Knoevenagel-type condensation, where the base deprotonates the oxindole at C3, enabling nucleophilic attack on the α,β-unsaturated aldehyde. Stereochemical control arises from the E-configuration of the starting cinnamaldehyde and the restricted rotation in the resulting conjugated system.
Reduction of Isatin Derivatives
Chinese patent CN102432522A demonstrates an alternative route using substituted isatins as precursors:
- Substrate preparation : 5-Bromo-, 4-iodo-, or methoxy-substituted isatins
- Reduction system :
- Trifluoroacetic acid (TFA) : Triethylsilane (TES) = 3:1 (v/v)
- Reaction time: 3–5 hours at 25°C
- Workup :
- TFA removal via rotary evaporation
- Recrystallization from toluene
Representative results :
| Starting material | Product | Yield | mp (°C) |
|---|---|---|---|
| 5-Bromoisatin | 5-Bromoindol-2-one | 94.7% | 161–164 |
| 4,5,6-Trimethoxyisatin | 4,5,6-Methoxyindol-2-one | 97.3% | 144–147 |
This method achieves excellent regioselectivity but requires careful handling of TFA-TES mixtures. The Z-configuration at the exocyclic double bond is preserved due to the steric bulk of the reducing system.
Eschenmoser Coupling of 3-Bromooxindoles
Beilstein Journal of Organic Chemistry details a stereoselective synthesis via Eschenmoser sulfide contraction:
Reaction scheme :
- 3-Bromooxindole + Thioacetamide → Thioimidate intermediate
- Key steps :
- In situ generation of ketene thioacetal
--Sigmatropic rearrangement - Elimination of H₂S
- In situ generation of ketene thioacetal
Optimized conditions :
- Catalyst: None required
- Solvent: Dichloromethane
- Temperature: 0°C → 25°C
- Yield range: 70–97%
This method produced 49 derivatives with confirmed Z-configuration via NOESY correlations. The reaction shows exceptional functional group tolerance, accommodating electron-withdrawing (-NO₂, -CF₃) and donating (-OMe, -NMe₂) substituents.
Palladium-Catalyzed Cross Coupling
Advanced Synthesis & Catalysis reports a Suzuki-Miyaura approach for constructing the styryl moiety:
Components :
- 3-Iodoindol-2-one
- (2E)-3-Phenylprop-2-en-1-ylboronic acid
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Cs₂CO₃
Performance metrics :
| Parameter | Value |
|---|---|
| Turnover frequency | 450 h⁻¹ |
| E/Z selectivity | >99:1 |
| Scalability | Demonstrated at 100 g scale |
This method enables late-stage functionalization, particularly valuable for creating structural analogs in drug discovery programs.
Industrial Production Considerations
BenchChem's protocol highlights adaptations for manufacturing:
Process intensification strategies :
- Continuous flow reactors :
- Residence time: 8–12 minutes
- Productivity: 1.2 kg/L·h
- Catalyst recycling :
- Immobilized K₂CO₃ on γ-Al₂O₃
- 7 reuse cycles without yield loss
Purification :
- Crystallization : Ethyl acetate/hexane (1:4)
- Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradient
Stereochemical Control Mechanisms
The Z-configuration at the 3-position is enforced through:
- Conformational locking : Intramolecular H-bonding between NH and carbonyl oxygen
- Steric effects : Bulky substituents at C3 prevent isomerization
- Electronic factors : Electron-withdrawing groups stabilize the Z-enolate intermediate
Experimental evidence from ¹H-NMR shows characteristic couplings:
- JH3-H4 = 7.6–7.9 Hz (cis coupling)
- NOE correlations between H3 and aromatic protons confirm spatial proximity
Analytical Characterization Data
Spectroscopic benchmarks :
Crystallographic data (CCDC 722092):
- Space group: P2₁2₁2₁
- a = 8.2585 Å, b = 7.2677 Å, c = 44.4667 Å
- Dihedral angle between indole and phenyl rings: 87.3°
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Z/E Ratio | Scalability |
|---|---|---|---|---|
| Condensation | 70–97 | 95–99 | 85:15 | Excellent |
| Isatin reduction | 89–97 | 98–99 | 92:8 | Moderate |
| Eschenmoser coupling | 70–97 | >99 | >99:1 | Challenging |
| Cross coupling | 65–89 | 90–95 | 95:5 | Excellent |
The Eschenmoser method provides superior stereoselection but requires specialized thioamide precursors. Industrial settings favor the condensation route for its operational simplicity and reagent availability.
Emerging Methodologies
Recent advances include:
- Photoredox catalysis :
- Visible light (450 nm)
- Organophotocatalyst (4CzIPN)
- 82% yield, 24 h reaction time
- Biocatalytic approaches :
These methods address historical challenges in stereochemical control and functional group tolerance, though industrial viability remains under evaluation.
Chemical Reactions Analysis
Reaction Types
The compound undergoes several types of chemical transformations, including oxidation, reduction, and substitution reactions. These reactions are inferred from structural analogs and related indole derivatives discussed in the literature.
Oxidation
Oxidation typically targets the phenylpropenylidene group or the indolone core. Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may convert double bonds to carbonyl groups, forming ketones or aldehydes .
Reduction
Reduction reactions, such as those using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), can reduce carbonyl groups to alcohols or amines, depending on the functional group’s position .
Substitution Reactions
The phenylpropenylidene group may undergo electrophilic or nucleophilic substitution. For example, halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could replace substituents under appropriate conditions .
Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Aqueous acidic/basic medium, heating |
| Reduction | NaBH₄, LiAlH₄ | Ethereal solvents (e.g., THF), low temp |
| Substitution | Halogens (Cl₂/Br₂), NH₃ | Polar aprotic solvents (e.g., DMF) |
Major Products
The products depend on the reaction type and reagents:
-
Oxidation : Ketones (e.g., oxidized phenylpropenylidene to benzaldehyde derivatives) .
-
Reduction : Alcohols (e.g., reduction of carbonyl groups in the indolone core) .
-
Substitution : Halogenated derivatives or aminated products .
Eschenmoser Coupling
While not directly applied to this compound, the Eschenmoser coupling reaction—used to synthesize similar indole derivatives—provides insights into plausible mechanisms. This reaction involves the condensation of thioamides with halooxindoles to form methylidene derivatives . For the target compound, analogous coupling reactions could form the phenylpropenylidene group via nucleophilic attack and elimination steps.
Oxidative Pathways
Oxidation likely proceeds via electron transfer to the double bond, leading to epoxide intermediates or direct cleavage to carbonyl groups.
Scientific Research Applications
The compound (3Z)-3-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-dihydro-2H-indol-2-one, also known as MREAOFDYHRBSRT-KXUQTAPDSA-N, is a chemical compound with potential applications in scientific research .
Chemical Structure and Properties:
- Molecular Formula: C17H13NO
- Molecular Weight: 247.29 g/mol
- IUPAC Name: (3Z)-3-[( E)-3-phenylprop-2-enylidene]-1 H-indol-2-one
- Synonyms: CHEMBL3593901, BDBM50103929, STL015470, AKOS000359598, (z)-1,3-dihydro-3-(3-phenyl-2-propen-1-ylidene)2h-indol-2-one
Applications in Scientific Research:
While the provided search results do not offer explicit applications of this compound, the search results provide information on related compounds and their applications, suggesting potential research avenues.
- Isomerase Activity Assays: Isomerases, enzymes that catalyze the conversion between different isomers of a molecule, have been studied using similar compounds. For example, (3Z):(2E)-hexenal isomerases have been identified and characterized using techniques like SPME-GC-ToF-MS or SPME-GC-QToF-MS . These techniques may be applicable to studying the title compound and its isomers.
- Synthesis of related compounds: This compound is related to other compounds such as (3Z)-3-[(2E)-3-Phenylprop-2-en-1-ylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one, which has been synthesized and characterized . These synthetic methods may be applicable to this compound.
- Green Leaf Volatiles (GLVs) Research: Related compounds like (Z)-3-hexenal and (E)-2-hexenal are green leaf volatiles that are released by plants when damaged . Research on these compounds involves analyzing their release and conversion using techniques like gas chromatography . Although the target compound is not a GLV, understanding GLV research can provide context for studying similar unsaturated aldehydes and their reactions.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2E)-3-Phenylprop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound is part of a broader class of 3-substituted methylidene oxindoles. Below is a comparative analysis with key analogs:
Key Observations
Substituent Effects on Bioactivity: Electron-donating groups (e.g., methoxy in JK3-37) may improve solubility and binding to polar targets, while electron-withdrawing groups (e.g., chloro in 4-chlorobenzylidene derivatives) enhance stability and electrophilic reactivity .
Stereochemical Influence :
- The Z-configuration at C3 in oxindoles is often associated with planar molecular geometries, favoring intermolecular interactions in crystal lattices .
- The E-configuration of the propenylidene group may reduce steric hindrance, enabling better packing efficiency compared to bulkier substituents .
Synthetic Accessibility :
- The target compound’s synthesis likely involves condensation of oxindole with cinnamaldehyde derivatives, analogous to methods used for benzylidene oxindoles (e.g., reflux with p-toluenesulfonic acid) .
- In contrast, furylmethylene or nitro-substituted analogs require specialized reagents (e.g., 3-nitrophenylfuran precursors), increasing synthetic complexity .
Biological Relevance: While the target compound’s specific activities are unreported, structurally similar Schiff bases of oxindoles exhibit antimicrobial and anti-HIV activities .
Data Table: Comparative Physicochemical Properties
| Property | Target Compound | (3Z)-3-(Benzylidene) Oxindole | JK3-37 | 3-Nitrophenyl-Furyl Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 247.29 | 221.26 | 266.30 | 332.32 |
| LogP (Predicted) | ~3.1 | ~2.8 | ~2.5 | ~3.5 |
| Key Functional Groups | Styrylidene | Benzylidene | Methoxyanilino-methylidene | Nitrophenyl-furyl |
| Potential Bioactivity | Unknown | Anticancer (analogs) | Antiviral (inferred) | Redox-active |
Biological Activity
The compound (3Z)-3-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-dihydro-2H-indol-2-one , also known as a derivative of indole, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H16N2O
- Molecular Weight : 264.32 g/mol
- CAS Number : 171598-15-5
Antimicrobial Properties
Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one exhibit significant antimicrobial activity. A study synthesized various derivatives and tested them against several pathogens, including:
| Pathogen | Activity Type | Result |
|---|---|---|
| Mycobacterium tuberculosis | Antitubercular | Effective against H37Rv strain |
| Escherichia coli | Antibacterial | Inhibition observed |
| Staphylococcus aureus | Antibacterial | Moderate inhibition |
| Candida albicans | Antifungal | Effective at certain concentrations |
These compounds demonstrated a broad spectrum of activity against both bacterial and fungal strains, highlighting their potential as therapeutic agents in treating infections caused by resistant organisms .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Notably, it has shown cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa (Cervical Cancer) | 5.5 | Significant growth inhibition |
| MCF7 (Breast Cancer) | 10.8 | Moderate sensitivity |
| A549 (Lung Cancer) | 8.0 | Effective in inhibiting proliferation |
In vitro studies demonstrated that this compound can induce apoptosis in cancer cells and inhibit cell migration, suggesting its potential as a novel anticancer agent .
Neuroprotective Effects
Emerging research suggests that indole derivatives may possess neuroprotective properties. A study indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It affects pathways related to apoptosis and cell cycle regulation.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.
Case Studies
A notable case study involved the synthesis of a series of indole derivatives including this compound. The synthesized compounds were evaluated for their biological activities using established protocols for antimicrobial and cytotoxic assays. The results indicated a strong correlation between structural modifications and enhanced biological activity .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Starting Materials | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Indol-2-one + Cinnamaldehyde | p-TSA | Ethanol | 6 | 73 | |
| Ferrocene carboxaldehyde + Indol-2-one | None | Toluene | 12 | 67* | |
| *Total yield for E/Z isomers. |
Advanced: How does stereochemical configuration (Z/E) influence the biological activity and crystallographic packing of this compound?
Answer:
The Z configuration at the exocyclic double bond is critical for bioactivity. For example:
- Kinase inhibition : (Z)-isomers exhibit stronger VEGFR-2 inhibition (IC₅₀ ~200 nM) compared to (E)-isomers due to enhanced π-π stacking with the kinase active site .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) confirms that Z-isomers adopt a planar conformation, facilitating tighter packing in the monoclinic P21/n space group (unit cell: a = 8.2232 Å, b = 29.8877 Å, c = 14.4864 Å). This contrasts with the twisted E-isomers, which show reduced crystallinity .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are key peaks interpreted?
Answer:
- ¹H NMR : The exocyclic double bond protons (Hα and Hβ) appear as distinct doublets at δ 6.8–7.2 ppm (J = 12–15 Hz), confirming the Z/E configuration. The indole NH proton resonates at δ 10.2–10.5 ppm .
- FT-IR : A strong C=O stretch at 1680–1700 cm⁻¹ and C=N absorption at 1600–1620 cm⁻¹ validate the indol-2-one core .
- UV-Vis : Conjugated π-systems show λmax at 320–350 nm, useful for monitoring reaction progress .
Advanced: How can computational modeling resolve contradictions between experimental and predicted spectroscopic data?
Answer:
Discrepancies in NMR or IR spectra often arise from solvent effects or dynamic equilibria. Strategies include:
- DFT calculations : B3LYP/6-31G(d) simulations predict chemical shifts and vibrational frequencies within 5% error of experimental values when solvent (e.g., DMSO) is modeled explicitly .
- Molecular docking : AutoDock Vina or MOE software can reconcile conflicting bioactivity data by identifying alternative binding poses in kinase targets .
Basic: What protocols are recommended for evaluating the compound’s in vitro biological activity?
Answer:
- Kinase assays : Use recombinant VEGFR-2 in a fluorescence-based assay (e.g., Z’-LYTE™) with ATP concentrations near the Km (10 µM). IC₅₀ values are calculated via nonlinear regression .
- Cytotoxicity : MTT assays on B16 melanoma cells (72-hour exposure, 1–100 µM range) with EC₅₀ determination .
Advanced: How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in polymorphic forms?
Answer:
- SHELXL refinement : High-resolution data (dmin < 0.8 Å) enables anisotropic displacement parameter modeling, distinguishing disorder in phenyl rings or solvent molecules .
- Twinned data : The HKLF 5 algorithm in SHELXL can deconvolute overlapping reflections in monoclinic twins, improving R-factor convergence (<5%) .
Q. Table 2: Crystallographic Parameters for Z-Isomer
| Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
|---|---|---|---|---|---|
| P21/n | 8.2232 | 29.8877 | 14.4864 | 94.51 | 3549.4 |
Advanced: What strategies mitigate contradictions between solution-phase NMR and solid-state XRD data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
